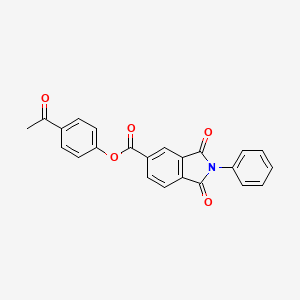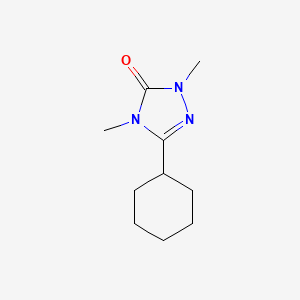
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluoro and sulfonyl functional groups
準備方法
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride and isobutylsulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl positions, using reagents such as sodium methoxide or potassium thiolate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.
科学的研究の応用
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound serves as a tool in chemical biology studies to probe biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with similar compounds such as:
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: This compound differs by having a methylsulfonyl group instead of an isobutylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)azetidine: The presence of a phenylsulfonyl group introduces aromaticity, potentially altering the compound’s properties and applications.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(ethylsulfonyl)azetidine: The ethylsulfonyl group provides a different steric and electronic environment, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)14-5-4-12(15)6-11(14)3/h4-6,10,13H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRQDFVCBLDCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine](/img/structure/B2605803.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)


![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605808.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2605811.png)


![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2605818.png)

![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)
![1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2605821.png)
![2-(2-fluorophenoxy)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2605824.png)

